molecular formula C23H25F2N3O2 B11177981 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11177981
M. Wt: 413.5 g/mol
InChI Key: SABSYOJQOOCEQP-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one ring and the introduction of fluorophenyl and piperazinyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of Piperazinyl Groups: Piperazinyl groups can be attached through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the pyrrolidin-2-one core.

    2-(4-Fluorophenyl)ethan-1-amine: Contains the fluorophenyl group but differs in the overall structure.

Uniqueness

1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the combination of its pyrrolidin-2-one core with fluorophenyl and piperazinyl groups

Properties

Molecular Formula

C23H25F2N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H25F2N3O2/c24-19-7-5-17(6-8-19)9-10-28-16-18(15-22(28)29)23(30)27-13-11-26(12-14-27)21-4-2-1-3-20(21)25/h1-8,18H,9-16H2

InChI Key

SABSYOJQOOCEQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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